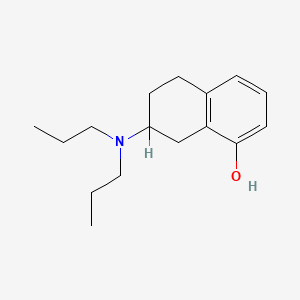

8-OH-DPAT

Übersicht

Beschreibung

Diphenylammoniumtriflat (DPAT) ist ein Organokatalysator, der aufgrund seiner Effizienz und Vielseitigkeit in verschiedenen chemischen Reaktionen Aufmerksamkeit erregt hat. Es ist besonders bekannt für seine Rolle bei der Synthese von β-Enaminonen und spirocyclischen Verbindungen. DPAT wird für seine umweltfreundliche Natur und seine einfache Handhabung geschätzt, was es zu einer beliebten Wahl sowohl in akademischen als auch in industriellen Umgebungen macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von β-Enaminonen unter Verwendung von DPAT beinhaltet die Kondensation von β-Diketonen mit Amiden oder Aminen unter milden Reaktionsbedingungen. Diese Methode ist kostengünstig und wenig korrosiv und liefert gute bis sehr gute Ausbeuten . Die Reaktion findet typischerweise in Gegenwart von DPAT als Katalysator statt, der die Bildung der gewünschten Produkte erleichtert, ohne dass harte Bedingungen oder teure Reagenzien erforderlich sind.

Industrielle Produktionsmethoden

In industriellen Umgebungen wird DPAT als Katalysator in verschiedenen organischen Synthesen verwendet. Seine Anwendung bei der Herstellung von spirocyclischen Verbindungen beinhaltet eine Eintopfsynthesemethode, bei der DPAT die Reaktion von 5,5-Dimethyl-1,3-cyclohexandion, Thioharnstoff und Aldehyden in siedendem Ethanol katalysiert . Diese Methode ist effizient und produziert die gewünschten Verbindungen in mittleren bis guten Ausbeuten.

Wissenschaftliche Forschungsanwendungen

DPAT has a wide range of applications in scientific research, including:

Wirkmechanismus

Target of Action

8-OH-DPAT, also known as 8-Hydroxy-DPAT, is a research chemical that primarily targets the 5-HT1A receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in neurotransmission in the brain. This compound is one of the first major full agonists of the 5-HT1A receptor to have been discovered . In addition to the 5-HT1A receptor, this compound also acts as an agonist for the 5-HT7 receptor .

Mode of Action

As an agonist, this compound binds to its target receptors (5-HT1A and 5-HT7) and activates them . This activation leads to a series of biochemical reactions that result in the observed physiological effects. For instance, activation of the 5-HT1A receptor can lead to hyperpolarization of the neuron, reducing its excitability .

Biochemical Pathways

The activation of 5-HT1A and 5-HT7 receptors by this compound can influence several biochemical pathways. For instance, activation of the 5-HT7 receptor has been associated with increases in cyclic adenosine monophosphate (cAMP) production . This can lead to a cascade of downstream effects, including the activation of protein kinase A, which can influence various cellular processes.

Pharmacokinetics

The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). The compound has a biological half-life of 1.5 hours , indicating that it is relatively quickly metabolized and eliminated from the body.

Result of Action

The activation of 5-HT1A and 5-HT7 receptors by this compound has been associated with a variety of effects. In animal studies, this compound has been shown to possess antidepressant, anxiolytic, serenic, anorectic, antiemetic, hypothermic, hypotensive, bradycardic, hyperventilative, and analgesic effects .

Biochemische Analyse

Biochemical Properties

8-OH-DPAT plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a full agonist of the 5-HT1A receptor, which is a subtype of serotonin receptors . Additionally, this compound has been found to act as an agonist of the 5-HT7 receptor and as a serotonin reuptake inhibitor . These interactions are crucial for its effects on neurotransmission and its potential therapeutic applications. The compound’s ability to bind to these receptors and modulate their activity underlies its diverse pharmacological effects, including antidepressant, anxiolytic, and antiemetic properties .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the serotonergic system, which plays a role in learning and memory . It can impair performance in tasks involving spatial information processing, such as the Morris water maze, by interacting with 5-HT1A receptors in the hippocampus . Additionally, this compound has been observed to reduce oxidative stress and protect retinal cells from damage, highlighting its potential neuroprotective effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a 5-HT1A receptor agonist, this compound binds to these receptors and activates them, leading to downstream signaling events . This activation can result in the inhibition of adenylate cyclase, reducing cyclic AMP levels and modulating neurotransmitter release . Additionally, this compound’s interaction with 5-HT7 receptors and its role as a serotonin reuptake inhibitor further contribute to its complex pharmacological profile .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound has a biological half-life of approximately 1.5 hours . Studies have shown that repeated administration of this compound can lead to different responses in functional pre- and postsynaptic 5-HT1A receptors . For example, systemic administration of this compound can impair learning tasks mediated by hippocampal mechanisms . Additionally, this compound has been found to reduce lipofuscin accumulation and oxidative damage in retinal cells over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice, intraperitoneal injection of this compound at doses of 1, 2, and 4 mg/kg has been studied for its impact on spontaneous alternation behavior in a Y-maze . Higher doses of this compound have been associated with decreased locomotor activity and increased perseverative behavior . Additionally, this compound has been shown to induce compulsive checking behavior in rats, with varying effects depending on the dosage and duration of treatment .

Metabolic Pathways

This compound is involved in several metabolic pathways, including its interaction with enzymes and cofactors. The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation . The metabolic pathways of this compound involve hydroxylation and conjugation reactions, leading to the formation of metabolites that are excreted in the urine . These metabolic processes are essential for the compound’s clearance from the body and its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, this compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues . These interactions are crucial for the compound’s pharmacological activity and its ability to modulate serotonergic signaling.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, this compound has been shown to localize to the axon hillock of motoneurons, where it activates 5-HT1A receptors and inhibits motoneuron firing . This localization is essential for its role in modulating neuronal activity and its potential therapeutic applications in neurological disorders.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of β-enaminones using DPAT involves the condensation of β-diketones with amides or amines under mild reaction conditions. This method is cost-effective and low corrosive, providing good to excellent yields . The reaction typically takes place in the presence of DPAT as a catalyst, which facilitates the formation of the desired products without the need for harsh conditions or expensive reagents.

Industrial Production Methods

In industrial settings, DPAT is used as a catalyst in various organic synthesis processes. Its application in the production of spiro-heterocyclic compounds involves a one-pot synthesis method, where DPAT catalyzes the reaction of 5,5-dimethyl-1,3-cyclohexanedione, thiourea, and aldehydes in refluxing ethanol . This method is efficient and produces the desired compounds in moderate to good yields.

Analyse Chemischer Reaktionen

Reaktionstypen

DPAT ist an verschiedenen Arten von chemischen Reaktionen beteiligt, darunter:

Kondensationsreaktionen: DPAT katalysiert die Kondensation von β-Diketonen mit Amiden oder Aminen zur Bildung von β-Enaminonen.

Dehydrative Glykosylierung: DPAT wird in direkten dehydratisierenden Glykosylierungsreaktionen von Kohlenhydrat-Hemiacetalen unter Mikrowellenbestrahlung verwendet.

Häufige Reagenzien und Bedingungen

Zu den gebräuchlichen Reagenzien, die in Reaktionen mit DPAT verwendet werden, gehören β-Diketone, Amide, Amine und Kohlenhydrat-Hemiacetale. Die Reaktionen werden typischerweise unter milden Bedingungen durchgeführt, oft bei Raumtemperatur oder unter Rückfluss in Ethanol .

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus Reaktionen mit DPAT entstehen, gehören β-Enaminone, spirocyclische Verbindungen und glykosylierte Produkte. Diese Produkte sind wertvolle Zwischenprodukte bei der Synthese von Pharmazeutika und anderen organischen Verbindungen .

Wissenschaftliche Forschungsanwendungen

DPAT hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: DPAT wird als Katalysator in verschiedenen organischen Synthesen verwendet, einschließlich der Synthese von β-Enaminonen und spirocyclischen Verbindungen

Wirkmechanismus

DPAT entfaltet seine Wirkung, indem es als Katalysator in verschiedenen chemischen Reaktionen wirkt. Es erleichtert die Bildung der gewünschten Produkte, indem es die Aktivierungsenergie der Reaktion senkt und ein günstiges Umfeld für den Reaktionsablauf schafft. Zu den molekularen Zielstrukturen und Signalwegen, die an DPAT-katalysierten Reaktionen beteiligt sind, gehören die Aktivierung von Carbonylverbindungen und die Bildung von Zwischenprodukten, die zu den Endprodukten führen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zu den Verbindungen, die DPAT ähneln, gehören andere Organokatalysatoren wie Pyrrolidiniumsalze und Ammoniumtriflate . Diese Verbindungen haben ähnliche katalytische Eigenschaften und werden in verschiedenen organischen Synthesen verwendet.

Einzigartigkeit von DPAT

DPAT ist einzigartig aufgrund seiner hohen Effizienz, geringen Korrosivität und einfachen Handhabung. Es liefert unter milden Reaktionsbedingungen gute bis sehr gute Ausbeuten, was es zu einer attraktiven Wahl für akademische und industrielle Anwendungen macht .

Eigenschaften

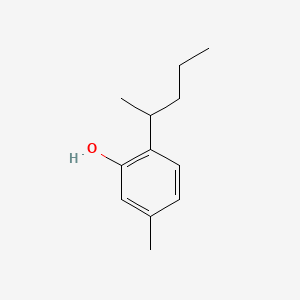

IUPAC Name |

7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14/h5-7,14,18H,3-4,8-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXGJMSKWNBENU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30897384 | |

| Record name | 8-Hydroxy-2-(di-n-propylamino)tetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78950-78-4 | |

| Record name | 8-OH-DPAT | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78950-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxy-2-(di-n-propylamino)tetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078950784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxy-2-(di-n-propylamino)tetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-HYDROXY-2-(DI-N-PROPYLAMINO)TETRALIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IWS1724PX6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of 8-OH-DPAT?

A1: this compound exhibits high affinity and selectivity as an agonist for serotonin 5-HT1A receptors. [, , , , , , ] These receptors are found both pre- and postsynaptically in the central nervous system and play a crucial role in various physiological processes including mood regulation, anxiety, and neuroendocrine function. [, , , , , , , , ]

Q2: How does this compound activation of 5-HT1A receptors influence neuronal activity?

A2: Depending on the location and type of 5-HT1A receptor, this compound can exert diverse effects. Activation of presynaptic 5-HT1A autoreceptors, located on serotonin neurons in the raphe nuclei, leads to a decrease in serotonin release. [, ] Conversely, stimulating postsynaptic 5-HT1A receptors on target neurons in various brain regions can either increase or decrease their firing rate, contributing to the compound's complex pharmacological profile. [, , , , ]

Q3: Can this compound interact with receptors other than 5-HT1A receptors?

A3: While highly selective for 5-HT1A receptors, some studies suggest this compound may interact with other receptor subtypes, albeit with lower affinity. For instance, it displays a tenfold higher affinity for the α2B-adrenergic receptor subtype compared to the α2A subtype. [] Additionally, this compound has been reported to influence dopamine-mediated behaviors, although the precise mechanisms remain to be fully elucidated. []

Q4: Does this compound affect neuroendocrine function?

A4: Yes, studies demonstrate that this compound administration can influence the release of several hormones. It has been shown to increase plasma levels of adrenocorticotropic hormone (ACTH) and oxytocin, likely via activation of hypothalamic 5-HT1A receptors. [, ] Furthermore, research suggests this compound can modulate corticosterone and prolactin release. [] These findings highlight the compound's intricate involvement in neuroendocrine regulation.

Q5: How do structural modifications of this compound influence its activity and selectivity?

A5: Research suggests that even subtle structural changes to this compound can significantly alter its pharmacological profile. For instance, the 5-HT agonist 5-hydroxy-3-(di-n-propylamino)chroman (5-OH-DPAC), which differs only slightly in structure from this compound, exhibits similar efficacy in facilitating male rat sexual behavior but is approximately three times less potent. [] These findings emphasize the importance of structure-activity relationship (SAR) studies in optimizing the pharmacological properties of this compound and developing novel compounds with improved selectivity and potency.

Q6: How is this compound metabolized in vivo?

A6: While specific details on the metabolic pathways of this compound are limited in the provided research, it is generally understood that drugs are often metabolized by enzymes in the liver. This metabolic process can lead to the formation of active or inactive metabolites, influencing the drug's overall efficacy and duration of action. [, ]

Q7: What behavioral effects have been observed following this compound administration in animal models?

A7: this compound induces a range of behavioral effects in animal models. It has been shown to increase punished responding in pigeons while decreasing unpunished responding, suggesting potential anxiolytic-like effects. [] Additionally, this compound can induce hypothermia in rodents, an effect often used as a measure of 5-HT1A receptor function. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Aminophenyl)methyl]adenosine](/img/structure/B1664155.png)